N-(2,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-21-24-25-22(28-21)19-12-16-7-5-6-8-18(16)26(19)13-20(27)23-17-11-14(2)9-10-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHTORKKFWMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities. The presence of both indole and oxadiazole moieties in its structure suggests a wide range of pharmacological effects, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and indole derivatives exhibit significant biological activities. The following sections detail the specific activities related to this compound.
Anticancer Activity
- Mechanism of Action : Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, derivatives with similar structures have been reported to induce apoptosis in MCF-7 breast cancer cells through a dose-dependent mechanism .
-
Cytotoxicity Studies :
- IC50 Values : In vitro studies have demonstrated that related compounds achieve IC50 values in the micromolar range against several cancer cell lines, including MDA-MB-231 and SK-MEL-2 .
- Selectivity : Compounds with 1,3,4-oxadiazole rings have shown selective inhibition against cancer cells while sparing normal cells at certain concentrations .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(2,5-dimethylphenyl)... | MCF-7 | 0.65 | Induces apoptosis |
| Similar Oxadiazole Derivative | MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |
| Similar Indole Compound | SK-MEL-2 | 0.75 | Selective cytotoxicity |
Antimicrobial Activity
Compounds featuring the oxadiazole moiety are known for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and demonstrate antifungal activity .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Indole Derivatives : A study published in MDPI highlighted that certain indole-based derivatives showed promising results against leukemia cell lines with sub-micromolar GI50 values . This suggests potential for further development into therapeutic agents.
- Oxadiazole Derivatives : Another review focused on the broad spectrum of biological activities exhibited by 1,3,4-oxadiazoles, including anticancer and antimicrobial effects. It emphasized the need for further exploration into their mechanisms and therapeutic applications .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Studies have suggested that derivatives of oxadiazole compounds possess significant antimicrobial properties. The incorporation of the indole structure may enhance this activity by interacting with microbial cell membranes or metabolic pathways .
- Anticancer Potential: Initial studies have shown that compounds containing oxadiazole and indole rings can inhibit cancer cell proliferation. These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting growth factor signaling .
- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in vitro and in vivo .
Case Study 1: Antimicrobial Properties
In a study published in ResearchGate, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy against several bacterial strains. Among these derivatives, N-(2,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A study conducted on the anticancer properties of indole-based compounds revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Indole/Oxadiazole Substituents
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (C19H18N2O2) Key Differences: Replaces the 5-ethyl-1,3,4-oxadiazole group with a formyl (-CHO) substituent at the indole 3-position. Implications: The formyl group may reduce metabolic stability compared to the oxadiazole ring, which is known for resistance to enzymatic degradation. The absence of oxadiazole likely diminishes interactions with metal-dependent enzymes (e.g., SIRT2) .
N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Key Differences : Features a sulfanyl (-S-) linker between the oxadiazole and indole, with the oxadiazole attached to the indole 3-position instead of position 2. The phenyl ring has 2,6-dimethyl substituents.
- Implications : The sulfanyl group may enhance oxidative stability but reduce solubility. The 2,6-dimethylphenyl configuration could alter steric interactions in binding pockets compared to 2,5-dimethyl substitution .
Analogues with Alternative Heterocycles
Benzofuran–Oxadiazole Derivatives (e.g., 2a, 2b) Key Differences: Replaces the indole core with benzofuran. Compounds such as 2a (chlorophenyl) and 2b (methoxyphenyl) exhibit antimicrobial activity. Implications: Benzofuran’s oxygen atom vs.
Thiadiazole-Based Acetamides (e.g., N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide)
- Key Differences : Substitutes oxadiazole with thiadiazole, introducing a sulfur atom.
- Implications : Thiadiazoles are associated with pesticidal and antibacterial activities but may exhibit higher toxicity profiles compared to oxadiazoles .
Functional Group Variations in Acetamide Derivatives
Hydroxyimino-Modified Indole Acetamides (e.g., (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide) Key Differences: Incorporates a hydroxyimino (-CH=N-OH) group at the indole 3-position.
Piperazine-Linked Acetamides (e.g., N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide)
- Key Differences : Replaces the indole-oxadiazole unit with a piperazine ring and sulfonyl group.
- Implications : Piperazine improves solubility but may shift activity toward kinase or GPCR modulation rather than heterocycle-specific targets .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Activities |
|---|---|---|---|---|
| Target Compound | Indole + Oxadiazole | 5-Ethyl-oxadiazole, 2,5-dimethylphenyl | 396.47 | Potential enzyme inhibition |
| N-(2,5-Dimethylphenyl)-2-(3-formyl-indol)acetamide | Indole | 3-Formyl, 2,5-dimethylphenyl | 306.40 | Unspecified |
| Benzofuran-Oxadiazole (2a) | Benzofuran + Oxadiazole | 2-Chlorophenyl | ~350 (estimated) | Antimicrobial |
| Thiadiazole Acetamide | Thiadiazole | Sulfanyl, dihydroindole | 392.30 | Antibacterial |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2,5-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, and how are they addressed?
- Methodology : The synthesis involves multi-step reactions, including the formation of the 1,3,4-oxadiazole ring and subsequent coupling with the indole-acetamide moiety. Critical challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions (e.g., dimerization of intermediates). Optimizing reaction conditions (e.g., refluxing in DMF with NaH for 8 hours at 35°C) and using catalysts like triethylamine can improve yields . Purification via recrystallization (e.g., using pet-ether or DMF/acetic acid mixtures) is essential to isolate the pure compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions on the indole and oxadiazole rings. For example, indole protons typically appear at δ 7.0–7.5 ppm, while oxadiazole protons are deshielded (δ 8.0–8.5 ppm) .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate acetamide and oxadiazole functionalities .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 406.2 for C₂₂H₂₂N₄O₂). Contradictions in fragmentation patterns are resolved by comparing experimental data with computational tools like PubChem’s InChI .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Structural analogs with indole-oxadiazole scaffolds show antibacterial activity (MIC: 4–16 µg/mL against S. aureus) and enzyme inhibition (e.g., α-glucosidase IC₅₀: 12.3 µM) . The dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for the 1,3,4-oxadiazole ring formation step?
- Methodology :
- Catalyst Screening : Use NaH or triethylamine to deprotonate thiol intermediates, accelerating cyclization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing yields by 15–20% compared to THF .
- Temperature Control : Maintaining 35–40°C prevents thermal degradation of sensitive intermediates .
Q. How do structural modifications (e.g., substituent changes on the indole or oxadiazole) impact biological activity?
- SAR Insights :
- Oxadiazole Substituents : Ethyl groups at the oxadiazole 5-position (as in this compound) enhance metabolic stability compared to methyl or phenyl analogs .
- Indole Modifications : Adding electron-withdrawing groups (e.g., Cl) at the indole 5-position improves antibacterial potency but reduces solubility .
- Acetamide Linker : Replacing the acetamide with sulfonamide decreases α-glucosidase inhibition (ΔIC₅₀: 18.5 µM → 45.2 µM), suggesting hydrogen bonding is critical .
Q. How can contradictions in enzyme inhibition data across studies be systematically addressed?
- Methodology :
- Assay Standardization : Use consistent protocols (e.g., α-glucosidase from Saccharomyces cerevisiae) and controls (e.g., acarbose) to minimize variability .
- Computational Docking : Compare binding poses of analogs using software like AutoDock. For example, the oxadiazole ring may interact with catalytic residues (e.g., Asp349 in α-glucosidase), but steric hindrance from the dimethylphenyl group could reduce affinity in some analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
